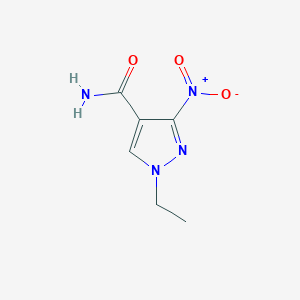

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide

Description

Contextualization of Pyrazole (B372694) Carboxamides within Advanced Heterocyclic Chemistry Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a foundational structure in medicinal chemistry and materials science. nih.govias.ac.in When a carboxamide group (-C(=O)NH2) is attached to this ring, the resulting pyrazole carboxamides are recognized as "privileged structures." nih.gov This term signifies their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Pyrazole carboxamide derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including antifungal, anti-inflammatory, antitumor, and insecticidal properties. nih.govnih.govresearchgate.net For example, they are key components in several commercial pesticides and have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and protein kinases, which are crucial targets in cancer and inflammation research. mdpi.commdpi.com The synthesis of novel pyrazole carboxamides is a dynamic area of research, with chemists continuously exploring new derivatives to modulate their biological and physical properties. nih.govmdpi.com

Academic Significance of Nitropyrazole and Ethyl Substituted Pyrazole Scaffolds

The specific functional groups attached to the pyrazole core in 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide are crucial to its chemical character and potential utility.

Nitropyrazole Scaffold: The presence of a nitro group (-NO2) significantly influences the pyrazole ring's properties. The nitro group is strongly electron-withdrawing, which alters the electron density of the pyrazole ring, impacting its reactivity and the acidity of any N-H protons. nih.gov In the context of materials science, nitropyrazole derivatives are investigated as energetic materials due to their high heat of formation and density. nih.govnih.govmdpi.com From a medicinal chemistry perspective, the nitro group can be a key pharmacophore, and nitropyrazoles are often used as intermediates in the synthesis of more complex molecules, including other energetic compounds or pharmacologically active agents. nih.gov

Research Trajectories for this compound and Analogues

Given the rich chemical heritage of its constituent parts, the research trajectories for this compound and its analogues are multifaceted.

Medicinal Chemistry and Agrochemical Screening: A primary avenue of investigation would be the biological screening of this compound. Based on the activities of related pyrazole carboxamides, it could be tested for a range of effects, including antifungal, insecticidal, herbicidal, and antibacterial activities. researchgate.netnih.gov Many commercial pesticides, such as tolfenpyrad (B1681338) and chlorantraniliprole, are based on the pyrazole amide structure. mdpi.com Furthermore, its potential as an inhibitor of protein kinases, a major target in oncology, is a logical path for exploration. mdpi.com

Energetic Materials Research: The nitropyrazole core suggests potential applications in the field of energetic materials. nih.gov Research could focus on its thermal stability, density, and performance as an explosive or propellant component, comparing its properties to other known nitropyrazole-based compounds. nih.govmdpi.com

Synthetic Chemistry Building Block: The compound serves as a functionalized scaffold for further chemical synthesis. The carboxamide and nitro groups are reactive sites that can be modified to create a library of new derivatives. For instance, the nitro group can be reduced to an amine, which is a versatile precursor for synthesizing a wide range of other heterocyclic systems or for creating fused-ring structures like pyrazolo[4,3-d]pyrimidines, a core found in drugs like Sildenafil. researchgate.netumich.edu The synthesis of related compounds often starts from a corresponding carboxylic acid or ester, which is then converted to the final carboxamide. google.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

61716-99-2 |

|---|---|

Molecular Formula |

C6H8N4O3 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

1-ethyl-3-nitropyrazole-4-carboxamide |

InChI |

InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) |

InChI Key |

CZZYWDBAQFBHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 3 Nitro 1h Pyrazole 4 Carboxamide

Precursor Synthesis and Functionalization Strategies for the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is the foundational step in the synthesis of the target compound. Modern organic synthesis offers several powerful strategies for assembling this heterocyclic scaffold, each with distinct advantages regarding substrate scope, efficiency, and control over substitution patterns.

The most classical and widely utilized method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. dergipark.org.trchemicalbook.com The Knorr pyrazole synthesis, which involves the reaction of 1,3-dicarbonyl compounds with hydrazines, remains a robust and fundamental approach. chemicalbook.com Variations of this method allow for the construction of a wide array of substituted pyrazoles.

Another key cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. dergipark.org.trchemicalbook.com The regioselectivity of these reactions can often be controlled by the substitution pattern of the precursors and the reaction conditions. For instance, the use of hydrazines with a good leaving group, such as tosylhydrazine, can directly lead to the aromatic pyrazole. chemicalbook.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Key Features |

|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Classic Knorr synthesis; versatile for various substitutions. chemicalbook.com |

| α,β-Unsaturated Ketone | Phenylhydrazine | Forms pyrazoline intermediate, which oxidizes to pyrazole. dergipark.org.tr |

| Enaminone | Hydrazine | Generated from 1,3-dicarbonyls and DMF-DMA; leads to 1,4,5-substituted pyrazoles. dergipark.org.tr |

Atom-economic and highly versatile, 1,3-dipolar cycloaddition reactions provide a powerful alternative for pyrazole synthesis. This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene dipolarophile. mdpi.comacs.org The use of diazo compounds, such as ethyl diazoacetate, with alkynes can lead to the formation of pyrazole-carboxylates directly. researchgate.net

A significant advantage of this methodology is the ability to construct highly functionalized pyrazoles that may be difficult to access through classical condensation routes. mdpi.com For example, intramolecular 1,3-dipolar cycloadditions of alkyne-tethered tosylhydrazones have been developed to produce fused polycyclic pyrazoles under transition-metal-free conditions. acs.org The regioselectivity of these cycloadditions is a critical consideration and is often influenced by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient tools for generating molecular diversity. dergipark.org.trresearchgate.net These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly assemble complex molecular architectures. researchgate.netgoogle.com Several MCRs have been developed for the synthesis of pyrazole scaffolds. For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to construct highly substituted pyrano[2,3-c]pyrazoles. researchgate.net Three-component syntheses of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines have also been reported, often utilizing catalysts like ytterbium perfluorooctanoate to drive the reaction. chemicalbook.com

Table 2: Comparison of Pyrazole Synthesis Strategies

| Synthetic Strategy | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyls, Hydrazines | Well-established, readily available starting materials. chemicalbook.com | Can lead to regioisomeric mixtures with unsymmetrical precursors. dergipark.org.tr |

| 1,3-Dipolar Cycloaddition | Diazo Compounds, Alkynes/Alkenes | High atom economy, access to complex pyrazoles. mdpi.comresearchgate.net | Requires handling of potentially unstable diazo compounds. |

| Multicomponent Reactions | Aldehydes, Ketoesters, etc. | High efficiency, operational simplicity, rapid diversity generation. researchgate.netresearchgate.net | Optimization can be complex; may require specific catalysts. chemicalbook.com |

Regioselective Introduction of the Nitro Group at the 3-Position

The introduction of a nitro group specifically at the C3 position of the pyrazole ring is a significant synthetic hurdle. Direct electrophilic nitration of the pyrazole ring typically occurs at the C4 position, as it is the most electron-rich and sterically accessible site. semanticscholar.orgnih.gov Therefore, alternative strategies are required to achieve the desired C3-nitro substitution.

A primary and effective method is the thermal rearrangement of an N-nitropyrazole. acs.orggoogle.com This two-step sequence involves:

N-Nitration: The pyrazole nitrogen is first nitrated, typically using a nitrating agent like nitric acid in acetic anhydride (B1165640) or acetyl nitrate. nih.gov This forms an N-nitro intermediate.

Thermal Rearrangement: The isolated N-nitropyrazole is then heated, often in a high-boiling solvent such as benzonitrile, to induce an intramolecular sigmatropic rearrangement. chemicalbook.comresearchgate.net This process yields the 3(5)-nitropyrazole with high regioselectivity.

An alternative route to 3-nitropyrazole involves starting with 3-aminopyrazole. This precursor can be converted to the target 3-nitropyrazole through a diazotization-nitration sequence or, more recently, via a greener oxidation process using reagents like oxone in an aqueous medium. chemicalbook.com

For the synthesis of the target molecule, a plausible strategy would involve the nitration of a pre-existing pyrazole-4-carboxylate precursor. The nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to give 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid using fuming nitric acid and sulfuric acid has been reported, demonstrating that C4-nitration is common even on substituted rings. nih.gov Achieving C3 nitration would likely necessitate the N-nitration and rearrangement pathway on a suitable pyrazole-4-carboxylate substrate before the N-ethylation step.

Table 3: Strategies for 3-Nitropyrazole Synthesis

| Method | Starting Material | Reagents | Key Feature |

|---|

| Thermal Rearrangement | Pyrazole | 1. HNO₃/Ac₂O 2. Heat (e.g., in benzonitrile) | Forms N-nitropyrazole intermediate, which rearranges to 3-nitropyrazole. google.comresearchgate.net | | From Amino Precursor | 3-Aminopyrazole | Oxone, Water | Green and convenient method for converting the amino group to a nitro group. chemicalbook.com |

Strategic Incorporation of the 1-Ethyl Moiety

The introduction of the ethyl group at the N1 position of the pyrazole ring is a crucial step that must be carefully planned to ensure correct regioselectivity. When an NH-pyrazole is alkylated, a mixture of N1 and N2 isomers can be formed. The final ratio of these isomers is dependent on the steric and electronic nature of the substituents already on the pyrazole ring, as well as the alkylating agent and reaction conditions. nih.gov

Several modern methods offer high regioselectivity for N-alkylation:

Enzymatic Alkylation: Engineered enzymes, such as modified methyltransferases, have been developed to perform highly selective N-alkylation (including ethylation and propylation) on pyrazole substrates with exceptional regioselectivity (>99%). researchgate.net

Michael Addition: A catalyst-free Michael reaction between a pyrazole and an activated alkene can provide N1-alkylated pyrazoles with excellent regioselectivity. chemicalbook.com

Acid-Catalyzed Alkylation: Trichloroacetimidate electrophiles, activated by a Brønsted acid catalyst, can be used for the N-alkylation of pyrazoles. In unsymmetrical pyrazoles, the regioselectivity is primarily governed by steric factors, with the alkyl group favoring the less hindered nitrogen atom. nih.govnih.gov

For the synthesis of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide, the ethyl group would be introduced onto the 3-nitro-1H-pyrazole-4-carboxylic acid (or its ester) intermediate. The electron-withdrawing nitro group at C3 and the carboxamide/carboxylate at C4 would significantly influence the electronics of the ring nitrogens, but sterically, the N1 position is generally more accessible, favoring the formation of the desired 1-ethyl isomer.

Formation of the 4-Carboxamide Functionality

The final step in the synthesis is the formation of the carboxamide group at the C4 position. This is typically achieved from a pyrazole-4-carboxylic acid or a corresponding ester derivative.

The most common and direct method involves the conversion of the carboxylic acid to a more reactive acyl derivative, which is then treated with ammonia (B1221849) or an amine. A standard procedure is the reaction of the pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride intermediate. dergipark.org.trresearchgate.net This highly reactive intermediate is then subjected to amidation by reacting it with aqueous or gaseous ammonia to furnish the primary carboxamide. dergipark.org.tr

Alternatively, if the precursor is a pyrazole-4-carboxylate ester, it can first be hydrolyzed to the carboxylic acid under basic (e.g., NaOH) or acidic conditions, followed by the amidation sequence described above. chemicalbook.com Peptide coupling agents, such as HATU or EDC, can also be employed to directly couple the carboxylic acid with an ammonia source, often providing milder reaction conditions and higher yields for complex substrates.

Table 4: Methods for Pyrazole-4-Carboxamide Formation

| Precursor | Reagents | Intermediate | Key Features |

|---|

| Pyrazole-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Acyl chloride | Robust, widely used two-step method. dergipark.org.trresearchgate.net | | Pyrazole-4-carboxylic acid | Peptide coupling agent (e.g., HATU), NH₃ | Activated ester | Milder, one-pot procedure suitable for sensitive substrates. | | Pyrazole-4-carboxylate ester | 1. NaOH or HCl (hydrolysis) 2. SOCl₂ 3. NH₃ | Carboxylic acid | Multi-step but starts from a common ester precursor. chemicalbook.com |

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A primary and widely employed strategy for the synthesis of pyrazole carboxamides, including this compound, involves the formation of an amide bond by coupling the corresponding carboxylic acid with an amine. This process typically requires the activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile. The logical precursor for this reaction is 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. sigmaaldrich.com

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.govlibretexts.org These additives react with the activated carboxylic acid to form an active ester intermediate, which is less susceptible to side reactions and readily reacts with the amine. For instance, the synthesis of various pyrazole-4-carboxamide derivatives has been successfully achieved using EDC and HOBt in a dichloromethane (B109758) (DCM) solvent at room temperature. nih.gov Similarly, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another effective coupling agent used for synthesizing pyrazole-3-carboxamide derivatives. nih.gov

Another established method for activating the carboxylic acid is its conversion to a more reactive acyl chloride or sulfonyl derivative. The use of sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like 3-picoline, facilitates the coupling of a pyrazolecarboxylic acid with an aniline (B41778) derivative to form N-phenylpyrazole carboxamides. google.com This method proceeds by forming a mixed anhydride, which then reacts with the amine.

The general approach is summarized in the following reaction scheme:

Starting Material: 1-Ethyl-4-nitro-1H-pyrazole-4-carboxylic acid Reagents: Amine (e.g., ammonia for a primary carboxamide), Activating Agent, Base (if necessary) Product: this compound

The table below summarizes various activating systems used for pyrazole carboxamide synthesis.

| Activating Agent | Additive | Base | Solvent | Typical Conditions | Reference |

| EDC | HOBt | - | DCM | Room Temperature | nih.gov |

| PyBOP | HOBt | - | Dry DMF | Room Temperature | nih.gov |

| Methanesulfonyl Chloride | - | 3-Picoline | Acetonitrile / MEK | -5 to 5 °C, then Room Temp | google.com |

| (COCl)₂ (Oxalyl chloride) | - | TEA | Dry THF | Room Temperature | nih.gov |

Alternative Pathways for Carboxamide Synthesis

Beyond the activation of carboxylic acids, alternative synthetic routes provide access to pyrazole carboxamides. One notable method is the oxidative amination of pyrazole carbaldehydes. beilstein-journals.org This approach allows for the direct conversion of an aldehyde functional group into a carboxamide. In a reported metal-free methodology, pyrazole-3/5-carbaldehydes react with 2-aminopyridines using hydrogen peroxide as an oxidant to form amide-bond-tethered pyrazole-pyridine conjugates. beilstein-journals.org This strategy could potentially be adapted for the synthesis of this compound from its corresponding carbaldehyde precursor.

Another significant alternative pathway involves the partial hydrolysis of nitriles. The synthesis of amides from nitriles is a well-established transformation in organic chemistry. libretexts.org Therefore, if 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile were available, it could be hydrolyzed under controlled acidic or basic conditions to yield the desired carboxamide.

These alternative pathways offer different strategic advantages, such as avoiding the need to isolate the carboxylic acid intermediate or utilizing different starting materials.

| Alternative Pathway | Starting Material Precursor | Key Reagents | Advantage | Reference |

| Oxidative Amination | Pyrazole Carbaldehyde | Amine, Oxidant (e.g., H₂O₂) | Metal-free, direct conversion from aldehyde | beilstein-journals.org |

| Nitrile Hydrolysis | Pyrazole Carbonitrile | H₂O, Acid or Base catalyst | Utilizes nitrile precursor | libretexts.org |

Methodological Innovations and Process Development for Pyrazole Carboxamides

The development of innovative and efficient synthetic processes is crucial for the large-scale production of pyrazole carboxamides. Research focuses on creating methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. researchgate.net This includes the exploration of novel catalytic systems, optimization of reaction parameters, and the use of green chemistry principles.

Catalytic Approaches and Reaction Condition Optimization

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrazole carboxamides is no exception. Both metal-based and metal-free catalytic systems have been developed to enhance the efficiency and selectivity of amide bond formation and related reactions. beilstein-journals.orgresearchgate.net

Catalytic Systems: Palladium(0)-catalyzed Suzuki–Miyaura cross-coupling has been used to synthesize functionalized pyrazole amides. researchgate.net Copper-promoted reactions have also been shown to be effective. For instance, a copper-catalyzed condensation reaction has been developed for pyrazole synthesis under acid-free conditions at room temperature. organic-chemistry.org Rhodium catalysts have been employed for the ortho-alkylation of N-aryl pyrazoles, demonstrating the versatility of metal catalysis in modifying pyrazole scaffolds. researchgate.net

In a move towards more sustainable chemistry, metal-free catalytic approaches are gaining prominence. beilstein-journals.org An efficient metal- and catalyst-free C-S/C-O bond-formation strategy has been reported for the synthesis of pyrazole-conjugated amides. beilstein-journals.org Another study highlights a visible light-promoted, catalyst-free protocol for synthesizing biologically active compounds from readily available substrates. researchgate.net

Reaction Condition Optimization: The optimization of reaction conditions is critical to maximizing product yield and purity. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature. nih.govresearchgate.net For example, in the synthesis of pyrazole-pyridine conjugates, conditions were optimized by screening various copper sources, ligands, bases, and solvents, ultimately identifying CuI with L-proline as a ligand and cesium carbonate as a base in DMSO as an efficient system. researchgate.net

The development of robust, metal-free methods often involves careful selection of a mediating agent and solvent. A K₂CO₃-mediated method was developed to access pyrazole-linked 1,3,4-oxadiazole (B1194373) derivatives, showcasing how a simple inorganic base can effectively promote complex transformations. researchgate.net The systematic optimization of reaction parameters is a common theme in the synthesis of diverse pyrazole carboxamide derivatives, often leading to significant improvements in reaction efficiency and yield. nih.govresearchgate.net

The table below provides examples of optimized catalytic conditions for reactions involving pyrazole derivatives.

| Reaction Type | Catalyst/Mediator | Ligand | Base | Solvent | Key Innovation | Reference |

| Suzuki-Miyaura Coupling | Pd(0) | - | K₃PO₄ | 1,4-Dioxane | Synthesis of arylated pyrazole amides | researchgate.net |

| Amide Bond Formation | CuI | L-proline | Cs₂CO₃ | DMSO | Optimized conditions for pyrazole-pyridine conjugates | researchgate.net |

| C-O/C-N Bond Formation | K₂CO₃ (Mediator) | - | - | - | Robust, metal-free domino methodology | researchgate.net |

| Condensation Reaction | Diethanolamine | - | - | Ethanol | Green synthesis of pyrazolone (B3327878) analogues | researchgate.net |

Characterization Methodologies and Structural Elucidation in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): In a hypothetical ¹H NMR spectrum of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The ethyl group would likely present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The single proton on the pyrazole (B372694) ring (H-5) would appear as a singlet. The two protons of the primary amide (-CONH₂) might appear as two separate broad singlets or a single broad singlet, depending on the solvent and temperature, due to their exchange rate and restricted rotation around the C-N bond. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the adjacent nitro and carboxamide groups.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. For the title compound, six distinct signals would be anticipated: two for the ethyl group, three for the pyrazole ring carbons, and one for the carbonyl carbon of the amide group. The positions of the pyrazole carbon signals would be significantly affected by the substitution pattern, particularly the strong electron-withdrawing nitro group. General studies on nitropyrazoles show that carbon atoms attached to or near the nitro group are shifted downfield. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. Studies on related pyrazole derivatives confirm the utility of IR in identifying these groups. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | 3400-3200 | Two bands (asymmetric and symmetric stretching) are typical for a primary amide. |

| C-H (Alkyl/Aryl) | 3100-2850 | Stretching vibrations for the ethyl group and the pyrazole ring C-H. |

| C=O (Amide I) | ~1680 | Carbonyl stretching, a strong and characteristic absorption. |

| N-O (Nitro) | 1560-1520 & 1360-1345 | Asymmetric and symmetric stretching vibrations of the nitro group. |

| C=N/C=C (Ring) | 1600-1400 | Stretching vibrations within the pyrazole aromatic ring. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. The monoisotopic mass of this compound is 184.0596 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition (C₆H₈N₄O₃). The fragmentation pattern observed in the mass spectrum would yield structural information. Expected fragmentation might include the loss of the ethyl group, the nitro group, or cleavage of the amide bond.

X-ray Diffraction (XRD) Studies for Crystalline Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding involving the amide group. While crystal structures for many pyrazole derivatives have been reported, which helps in understanding their solid-state packing, no published XRD data for this compound could be located in the academic literature. researchgate.netresearchgate.net

Advanced Analytical Techniques for Purity and Isomer Analysis (e.g., High-Resolution Mass Spectrometry)

The synthesis of this compound could potentially yield isomers, such as 1-Ethyl-5-nitro-1H-pyrazole-4-carboxamide or N-ethyl-3-nitro-1H-pyrazole-4-carboxamide. High-performance liquid chromatography (HPLC) is a standard technique for separating such isomers and assessing the purity of the final product. High-resolution mass spectrometry (HRMS), as mentioned earlier, would be critical in confirming the exact elemental composition, distinguishing the desired product from any potential byproducts with different formulas.

Reactivity and Chemical Transformation Pathways of 1 Ethyl 3 Nitro 1h Pyrazole 4 Carboxamide

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the pyrazole (B372694) ring and is itself susceptible to several important transformations. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Reduction to an Amino Group: One of the most fundamental reactions of the nitro group is its reduction to a primary amine. This transformation is crucial as it provides a pathway to highly functionalized intermediates, particularly for the synthesis of fused heterocyclic systems. Standard reduction methods are applicable, with the choice of reagent allowing for control over the reaction's chemoselectivity.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Hydrogen atmosphere | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide | A common and efficient method for complete reduction. May also reduce other susceptible functional groups if present. commonorganicchemistry.com |

| SnCl₂, HCl | Acidic medium | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide | A classic method for selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Zn, AcOH | Acetic acid | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide | Offers a milder alternative for the reduction. commonorganicchemistry.com |

| Raney Nickel, H₂ | Hydrogen atmosphere | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide | Useful when trying to avoid dehalogenation on substrates also containing halogens. commonorganicchemistry.com |

Transformations at the Carboxamide Functionality

The carboxamide group at the C4 position is a key site for derivatization, allowing for the introduction of diverse structural motifs.

Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a valuable intermediate for a variety of further transformations.

Derivatization and Amidation: The carboxylic acid obtained from hydrolysis can be activated, typically by conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂), and then reacted with a wide range of amines or alcohols to form new amides or esters, respectively. This two-step process (hydrolysis followed by coupling) allows for the synthesis of a library of derivatives with varied substituents on the amide nitrogen. nih.govtandfonline.com

Dehydration to Nitrile: The primary carboxamide can be dehydrated using standard reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to yield the corresponding nitrile, 1-ethyl-3-nitro-1H-pyrazole-4-carbonitrile. This introduces another versatile functional group for further chemical manipulation.

Prediction and Analysis of Electrophilic and Nucleophilic Attack Sites

The electronic landscape of the pyrazole ring in 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide is significantly polarized by its substituents.

Pyrazole Ring: The pyrazole ring itself is an electron-rich aromatic system. In unsubstituted pyrazole, the C4 position is the most electron-rich and thus the primary site for electrophilic attack. nih.gov

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution through both resonance and inductive effects.

Carboxamide Group (-CONH₂): This group is also electron-withdrawing, further deactivating the ring.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is weakly electron-donating.

Electrophilic Attack: The combined deactivating effect of the nitro and carboxamide groups makes electrophilic aromatic substitution on the pyrazole ring highly unfavorable. The only available carbon, C5, is adjacent to two sp² nitrogen atoms and the ethyl-substituted nitrogen, and is significantly deactivated. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrazole core are unlikely to proceed under standard conditions.

Nucleophilic Attack: Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic attack. Two primary sites can be considered:

C3 Position: As discussed in section 5.1, the carbon bearing the nitro group is activated towards SNAr, potentially allowing for the displacement of the nitro group by a strong nucleophile. researchgate.netnih.govlibretexts.org

C5 Position: This position is ortho to the electron-withdrawing carboxamide group and meta to the nitro group. While not as activated as the C3 position, it could be a potential site for nucleophilic attack, especially by very strong nucleophiles, potentially leading to vicarious nucleophilic substitution (VNS) if a hydrogen is present.

The most probable outcome for a nucleophilic attack on the aromatic ring itself is the addition-elimination (SNAr) mechanism at the C3 position. nih.gov

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |

| C3 | Very Low | High | Strongly deactivated by the attached nitro group, but this also makes it the primary site for SNAr where the nitro group is the leaving group. |

| C4 | Substituted | Low | Site of the carboxamide group. |

| C5 | Very Low | Moderate | Deactivated by adjacent nitrogen and electron-withdrawing groups. Less activated for SNAr than C3. |

Cyclization Reactions Leading to Fused Heterocyclic Architectures

A key synthetic utility of nitropyrazoles is their use as precursors for fused heterocyclic systems, which often possess significant biological activity. The common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction.

Synthesis of Pyrazolo[3,4-b]pyridines: Reduction of this compound yields 3-amino-1-ethyl-1H-pyrazole-4-carboxamide. This intermediate, containing vicinal amino and carboxamide groups, is primed for cyclization. However, a more common route to pyrazolo[3,4-b]pyridines involves the reaction of a 3-aminopyrazole with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov The amino group of the reduced pyrazole can act as a binucleophile, reacting with suitable dielectrophiles to construct the fused pyridine ring.

Synthesis of Pyrazolo[3,4-d]pyrimidines: The 3-amino-1-ethyl-1H-pyrazole-4-carboxamide intermediate is an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. ekb.eg Treatment with various one-carbon synthons can lead to the formation of the fused pyrimidine ring. For example, heating with formamide or triethyl orthoformate can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. researchgate.net This class of compounds is of significant interest in medicinal chemistry. derpharmachemica.comnih.govnih.gov

Strategies for Further Derivatization and Functionalization of the Pyrazole Core

Beyond the transformations of the nitro and carboxamide groups, the pyrazole core itself can be further functionalized to create diverse analogues.

Halogenation and Cross-Coupling: While electrophilic halogenation is disfavored on the electron-deficient ring, it may be possible to introduce a halogen at the C5 position under forcing conditions. A more viable strategy would be to start from a halogenated precursor before the introduction of the nitro group. If a halogen (e.g., Br, I) were present at the C5 position, it would serve as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups. nobelprize.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents. libretexts.orgacs.org

N-Dealkylation/Realkylation: While the N-ethyl bond is generally stable, certain conditions could potentially cleave it, allowing for the introduction of different alkyl or aryl groups at the N1 position, thereby modifying the steric and electronic properties of the molecule.

Modification of the Carboxamide-Derived Nitrile: If the carboxamide is converted to a nitrile, this group opens up further possibilities. For instance, it can be reduced to an aminomethyl group or undergo cycloaddition reactions to form heterocyclic rings like tetrazoles.

Advanced Research Applications and Design Principles for Pyrazole Carboxamide Scaffolds

Principles of Heterocyclic Design in Agrochemical Research

The pyrazole (B372694) ring is a critical component in the design of modern agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The versatility of the pyrazole scaffold allows for extensive modification, enabling chemists to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting compounds. researchgate.netnih.gov Design principles often involve the strategic introduction of various substituents onto the pyrazole ring and the carboxamide moiety to optimize interactions with specific biological targets in pests and weeds.

Pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). jst.go.jpclockss.org SDH is a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration, leading to cell death. nih.govsci-hub.se

Research in this area focuses on designing pyrazole carboxamide molecules that can effectively bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The pyrazole-4-carboxamide structure is particularly effective. acs.org Structure-activity relationship (SAR) studies have shown that substituents on the pyrazole ring and the N-phenyl group of the carboxamide are crucial for inhibitory activity. For instance, novel pyrazole amides have been designed and synthesized based on the structures of commercialized fungicides like boscalid, leading to compounds with high antifungal activity. clockss.org Molecular docking studies are frequently employed to understand the binding modes of these inhibitors, revealing key interactions, such as hydrogen bonds between the carboxamide's carbonyl oxygen and amino acid residues like tyrosine and tryptophan in the enzyme's active site. clockss.orgacs.org

| Compound Name | Target Organism/Enzyme | Key Research Finding |

|---|---|---|

| Boscalid | Rhizoctonia solani | Serves as a benchmark for designing new pyrazole-4-carboxamide SDHIs. acs.org |

| Penthiopyrad | Porcine Succinate-Cytochrome c Reductase (SCR) | Identified as a potent SQR inhibitor, used as a positive control in inhibitor discovery studies. sci-hub.se |

| N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Vk) | Various Fungi | Exhibited higher antifungal activity than boscalid against two tested fungal species. clockss.org |

| N-benzoxazol-5-yl-pyrazole-4-carboxamides | Porcine SQR | A novel scaffold demonstrating excellent inhibitory activity, with compound 13b showing a Ki value of 11 nM. sci-hub.se |

The pyrazole carboxamide scaffold is integral to the development of insecticides and herbicides. researchgate.net A variety of commercial pesticides feature this core structure. nih.govgoogle.com Academic research focuses on synthesizing novel derivatives and evaluating their biological activities to discover new lead compounds.

In insecticide design, research has demonstrated that the position of the carboxamide group on the pyrazole ring (e.g., pyrazole-5-carboxamide vs. pyrazole-4-carboxamide) can determine the selectivity and type of biological activity. nih.gov For example, certain pyrazole-5-carboxamide derivatives show higher insecticidal activity, while related pyrazole-4-carboxamide compounds display stronger fungicidal activity. nih.gov Design strategies often involve incorporating modules from existing pesticides or natural products to create hybrid molecules with enhanced potency or a broader spectrum of activity. nih.govmdpi.com

In the field of herbicides, pyrazole derivatives have been commercialized for their excellent bioactivity. researchgate.net Research involves modifying substituents on the pyrazole ring to enhance herbicidal effects. For instance, studies on 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives found that a benzyloxy group at the 3-position, particularly when substituted with an electron-withdrawing group, significantly enhanced bleaching activity against weeds. researchgate.net The N-substituent of the carbamoyl group also plays a critical role in balancing herbicidal activity and crop selectivity. researchgate.net

| Compound Class/Example | Application | Key Design Principle/Finding |

|---|---|---|

| N-pyridylpyrazole derivatives containing thiazole | Insecticide | Designed using an intermediate derivatization method to develop effective agents against Lepidoptera pests. mdpi.com |

| Pyrazole-5-carboxamides with an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton | Insecticide | Showed potent activity against pests with piercing-sucking mouthparts, highlighting the importance of the pyrazolyl position for selectivity. nih.gov |

| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Herbicide | Demonstrated good herbicidal activity against annual lowland weeds with excellent rice crop safety. researchgate.net |

| 1-Acyl-3-phenyl-pyrazol benzophenones | Herbicide | A class of compounds showing good herbicidal activity. nih.gov |

Medicinal Chemistry Research Approaches and Lead Compound Discovery Strategies

In medicinal chemistry, the pyrazole core is a cornerstone for designing inhibitors of various enzymes, such as protein kinases, and ligands for receptors. nih.gov Its ability to act as a bioisosteric replacement for other chemical groups and its favorable drug-like properties make it a focus of lead compound discovery. nih.govresearchgate.net

Certain pyrazole carboxamide derivatives have been investigated for their potential as anticancer agents through interactions with DNA. jst.go.jpnih.gov While many anticancer drugs target proteins like kinases, off-target effects can include binding to nucleic acids, which may contribute to the therapeutic profile.

Studies on novel 1H-pyrazole-3-carboxamide derivatives have shown that these compounds can bind to the minor groove of DNA. jst.go.jp This interaction was predicted using molecular docking and confirmed experimentally through electronic absorption spectroscopy and viscosity measurements. The binding affinity of these compounds to calf thymus DNA (CT-DNA) was quantified, and some derivatives were shown to affect DNA conformation and induce cleavage of supercoiled plasmid DNA. jst.go.jpnih.gov These findings suggest that DNA can be a potential molecular target for this class of pyrazole derivatives, contributing to their antiproliferative effects on cancer cells. jst.go.jp

| Compound Name | Method | Result |

|---|---|---|

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Electronic Absorption Spectroscopy | Highest DNA-binding affinity (Kpym-5 = 1.06×105 M−1). nih.gov |

| Fluorescence Spectra (EB–CT-DNA complex) | >50% decrease in emission intensity, indicating a strong effect on DNA conformation. nih.gov | |

| pBR322 DNA Cleavage Assay | Demonstrated cleavage activity upon supercoiled plasmid DNA. nih.gov |

The pyrazole carboxamide scaffold is famously represented in the class of Cannabinoid Receptor Type 1 (CB1) antagonists. The CB1 receptor, a G protein-coupled receptor abundant in the brain, is a target for treating various conditions. nih.gov The first selective CB1 antagonist to be discovered was Rimonabant (SR141716), a 1,5-diaryl-pyrazole-3-carboxamide derivative.

Research in this area has focused on developing pyrazole-based ligands as antagonists or inverse agonists for the CB1 receptor. researchgate.net Structure-activity relationship studies have explored how modifications at the 1, 3, and 5 positions of the pyrazole ring affect receptor affinity and activity. researchgate.net Developing pyrazole ligands for PET imaging of CB1 receptors has also been a goal, although challenges such as high lipophilicity, which can lead to poor brain uptake, have been encountered. nih.gov More recent efforts have focused on developing peripherally restricted partial agonists of cannabinoid receptors to achieve therapeutic benefits without the central nervous system side effects associated with brain-penetrant compounds. nih.gov

The discovery and optimization of novel pyrazole carboxamide-based compounds rely on a combination of established and modern medicinal chemistry strategies. The pyrazole scaffold's synthetic tractability allows for the creation of large libraries of derivatives for high-throughput screening. researchgate.netresearchgate.net

Key strategies include:

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. This has been used to develop pyrazole-based kinase inhibitors. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the pyrazole carboxamide scaffold is performed to understand which chemical features are essential for biological activity. This iterative process guides the optimization of potency and selectivity. clockss.orgnih.gov

Active Fragment Swapping and Linking: This strategy involves combining known active fragments from different molecular classes to create novel hybrid compounds. This has been successfully applied to discover new SDH inhibitors. nih.gov

Computational Chemistry: Molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of pyrazole carboxamides with their target proteins. nih.govnih.govacs.org This provides insights that guide the rational design of more effective compounds.

These strategies, underpinned by the versatility of the pyrazole scaffold, continue to drive the discovery of novel compounds for applications in both agriculture and medicine. nih.govwisdomlib.org

Application in Chemical Probe Development

Chemical probes are essential small-molecule reagents used to study biological systems and elucidate the function of proteins. The pyrazole carboxamide scaffold serves as a versatile foundation for the development of such probes due to its synthetic tractability and its ability to engage a wide range of biological targets. Pyrazole derivatives have been investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a rich source for probe development. researchgate.net

The design of a chemical probe requires a molecule to have high potency and selectivity for its intended target. The pyrazole carboxamide structure can be systematically modified to achieve these characteristics. For instance, different substituents can be introduced at various positions on the pyrazole ring and the carboxamide moiety to fine-tune binding affinity and selectivity. Pyrazole carboxamides have been synthesized and evaluated as inhibitors of various enzymes, such as carbonic anhydrase and Factor XIa, demonstrating their potential to be adapted into selective probes for these protein families. mdpi.comnih.gov

The development of pyrazole-5-carboxamide derivatives, for example, has led to compounds with significant insecticidal and fungicidal activities. nih.gov These molecules could be further functionalized with reporter tags (e.g., fluorescent dyes or biotin) to serve as chemical probes for studying their specific molecular targets, such as respiratory chain complexes in pests, and to investigate mechanisms of resistance. nih.gov

Exploration of Scaffold Hopping and Bioisosterism in Pyrazole Carboxamide Design

Scaffold hopping and bioisosterism are powerful strategies in medicinal chemistry used to discover structurally novel compounds with similar biological activity to a known active molecule. uniroma1.itnih.gov These approaches aim to improve properties such as potency, selectivity, and pharmacokinetics, or to generate novel intellectual property. uniroma1.itresearchgate.net

Bioisosterism involves the replacement of a functional group or moiety with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.govresearchgate.net In the context of pyrazole carboxamide design, this principle has been applied to optimize lead compounds. For example, in an effort to develop new pesticides, the amide group of a known pyrazoleamide compound was replaced with a 1,2,4-oxadiazole ring, a common bioisostere for amides. mdpi.com This modification led to a series of novel pyrazole-linked 1,2,4-oxadiazoles with promising insecticidal and fungicidal activities. mdpi.com

Scaffold hopping is a more dramatic approach where the central core of a molecule is replaced with a different, structurally distinct scaffold while preserving the essential three-dimensional arrangement of key binding groups. uniroma1.it This can lead to the discovery of entirely new chemical classes of compounds that interact with the same biological target. Starting from a known pyrazole carboxamide inhibitor, computational and synthetic methods can be used to identify alternative heterocyclic cores that maintain the crucial hydrogen bonding and hydrophobic interactions required for biological activity. This strategy allows researchers to navigate away from crowded patent landscapes and explore new chemical space.

The table below illustrates the concept of bioisosteric replacement within the pyrazole scaffold.

| Original Functional Group | Bioisosteric Replacement | Rationale | Resulting Compound Class |

| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Mimics the hydrogen bonding and steric properties of the amide bond. | Pyrazole-linked 1,2,4-oxadiazoles mdpi.com |

| Phenyl Ring | Thiophene Ring | Similar size and electronics, can alter metabolic stability and solubility. | Thiophene-tethered pyrazoles researchgate.net |

Fragment-Based Design Principles in Heterocyclic Chemistry

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. acs.org These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrazole carboxamide scaffold is well-suited for FBDD due to its modular nature and its presence in "privileged fragments"—structural motifs that are known to bind to multiple protein targets.

A notable application of FBDD involves the development of inhibitors for Factor XIa (FXIa), a target for anticoagulant drugs. mdpi.comnih.gov In this research, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were identified as privileged fragments for FXIa inhibitors. mdpi.com Scientists initiated the process by replacing a portion of a known inhibitor with the 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide fragment. mdpi.com

This initial fragment hit was then systematically elaborated. The process, known as "fragment evolution," involves adding functional groups to the fragment core to pick up additional interactions with the target protein, thereby improving binding affinity. acs.org The structure-activity relationship (SAR) was explored by synthesizing a series of derivatives with different substituents at various positions (termed P1, P1', and P2' moieties). This systematic evolution led to the discovery of a lead compound with significantly improved potency. mdpi.com For instance, replacing a carboxamide group at the P1' position with a 2-methylcyclopropanecarboxamide moiety increased the inhibitory potency by over 20 times. mdpi.com

The following table summarizes the impact of fragment evolution on the potency of a pyrazole carboxamide-based FXIa inhibitor.

| Compound ID | P1' Moiety | FXIa Kᵢ (nM) | Fold Improvement |

| 7o | (Reference Moiety) | 1970 | - |

| 7x | Carboxamide | 81180 | ~41x Weaker |

| 7za | 2-methylcyclopropanecarboxamide | 90.37 | ~22x Stronger mdpi.com |

This fragment-based approach highlights how the pyrazole carboxamide scaffold can act as an effective anchor, allowing for rational, stepwise optimization to yield highly potent and selective inhibitors. acs.orgnih.gov

Future Directions and Emerging Research Avenues for 1 Ethyl 3 Nitro 1h Pyrazole 4 Carboxamide

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide is poised to embrace green and sustainable chemistry principles to enhance efficiency, reduce environmental impact, and improve economic viability. Traditional synthetic routes for pyrazole (B372694) derivatives often rely on harsh reaction conditions and hazardous reagents. mdpi.com The development of innovative methodologies will be crucial for the environmentally conscious production of this compound.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate the reaction rates for the synthesis of pyrazole derivatives, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govresearchgate.net The application of microwave irradiation to the key cyclization and amidation steps in the synthesis of this compound could offer a more energy-efficient alternative to conventional heating.

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or conducting syntheses in water could drastically reduce the environmental footprint of producing pyrazole carboxamides. mdpi.comroyal-chem.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification stages, and waste generation. nih.gov Designing a convergent MCR strategy for this compound would represent a significant advancement in its synthesis.

Eco-Friendly Catalysis: The exploration of reusable and non-toxic catalysts, such as biocatalysts or supported metal catalysts, can lead to more sustainable synthetic processes. These catalysts can improve selectivity and reduce the energy requirements of the reactions.

| Sustainable Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced side products. |

| Solvent-Free Reactions | Minimized use of hazardous organic solvents, simplified workup procedures. |

| Aqueous Media Synthesis | Environmentally benign solvent, improved safety profile. |

| Multicomponent Reactions | Increased atom economy, reduced synthetic steps and waste. |

| Eco-Friendly Catalysis | Enhanced selectivity, catalyst recyclability, milder reaction conditions. |

Advancements in Computational Approaches for Predictive Chemical Research

Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound. In silico methods provide a cost-effective and time-efficient means to predict molecular properties, understand reaction mechanisms, and guide experimental design. royal-chem.com

Future computational research on this compound will likely focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. royal-chem.com These calculations can provide insights into its stability, preferred conformations, and the nature of its frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Molecular Docking and Dynamics Simulations: To explore the potential biological activity of this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. globalresearchonline.net Subsequent molecular dynamics simulations can then provide a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. royal-chem.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models for a series of related pyrazole carboxamides, it would be possible to correlate their structural features with their biological activities. researchgate.net This predictive modeling can guide the synthesis of new derivatives of this compound with potentially enhanced properties.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectral characteristics. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |

Diversification of Pyrazole Carboxamide Chemical Libraries for Academic Screening

The generation of chemical libraries based on the this compound scaffold is a promising strategy for the discovery of new bioactive compounds. By systematically modifying the substituents on the pyrazole ring and the carboxamide moiety, a diverse collection of analogues can be synthesized and screened for a wide range of biological activities. nih.gov

Key strategies for library diversification include:

Combinatorial Chemistry: Utilizing solid-phase or solution-phase combinatorial techniques will enable the rapid synthesis of a large number of distinct pyrazole carboxamide derivatives. nih.gov This approach allows for the systematic variation of different functional groups to explore the chemical space around the core scaffold.

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create a library of structurally diverse and complex molecules starting from a common pyrazole intermediate. royal-chem.com This can lead to the discovery of compounds with novel biological activities that might not be accessible through traditional medicinal chemistry approaches.

High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS against a variety of biological targets to identify "hit" compounds with desired activities. These hits can then be further optimized to develop lead compounds for drug discovery or as probes for chemical biology research. Both in vitro and in silico (virtual) screening methods can be utilized to efficiently screen large numbers of compounds. researchgate.net

| Library Generation Strategy | Approach for this compound |

| Combinatorial Synthesis | Systematic variation of substituents at the N1-ethyl and carboxamide positions. |

| Diversity-Oriented Synthesis | Generation of skeletally diverse pyrazole-containing molecules. |

| High-Throughput Screening | Rapid screening of the library against various biological targets. |

Interdisciplinary Research at the Interface of Pyrazole Chemistry

The versatile nature of the pyrazole scaffold opens up numerous opportunities for interdisciplinary research involving this compound. mdpi.com Collaborations between synthetic chemists, biologists, material scientists, and computational chemists will be essential to fully explore the potential of this compound.

Emerging interdisciplinary research avenues include:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Further investigation into the biological profile of this compound and its analogues could lead to the development of new therapeutic agents.

Agrochemicals: The pyrazole moiety is present in several commercially successful pesticides and herbicides. royal-chem.comccspublishing.org.cn Screening of this compound and its derivatives for activity against agricultural pests and weeds could uncover new crop protection agents.

Materials Science: The incorporation of pyrazole units into polymers and other materials can impart unique properties, such as thermal stability and specific optical or electronic characteristics. royal-chem.com The nitro and carboxamide functionalities on this compound could be exploited for the design of novel functional materials, including conductive polymers or materials with interesting photophysical properties. mdpi.com

Chemosensors: The pyrazole ring can act as a chelating ligand for metal ions. nih.gov The development of sensors based on this compound for the detection of specific metal ions could have applications in environmental monitoring and diagnostics.

| Interdisciplinary Field | Potential Application of this compound |

| Medicinal Chemistry | Development of new anti-inflammatory, anticancer, or antimicrobial drugs. |

| Agrochemicals | Discovery of novel herbicides, fungicides, or insecticides. |

| Materials Science | Creation of functional polymers, dyes, and materials with unique photophysical properties. |

| Sensor Technology | Design of chemosensors for the detection of metal ions or other analytes. |

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by nitration. For example, pyrazole carboxylate derivatives are synthesized via cyclocondensation using DMF-DMA and phenylhydrazine, followed by hydrolysis ( ). To optimize yields:

- Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC ().

- Adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

Q. How should researchers characterize the structure of this compound spectroscopically?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl and nitro groups) via chemical shifts (δ 1.3–1.5 ppm for ethyl CH₃; δ ~150 ppm for nitro in ¹³C) ().

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1670 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups ().

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns ().

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor purity via HPLC ().

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows absorbance in the 300–400 nm range.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane ().

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests.

- Dry Loading : Pre-adsorb crude product onto Celite for column chromatography ().

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution. To study:

- Perform DFT calculations to map electron density ().

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with/without nitro substitution.

- Analyze regioselectivity in Suzuki-Miyaura couplings using X-ray crystallography ().

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., DHFR for anticancer activity) ().

- QSAR Models : Correlate substituent effects (e.g., nitro position) with IC₅₀ values from enzymatic assays.

- ADMET Prediction : Employ tools like SwissADME to estimate bioavailability and toxicity ().

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Comparative Analysis : Replicate published procedures and validate NMR shifts against internal standards ().

- Dynamic NMR : Investigate rotational barriers or tautomerism causing peak splitting ().

- X-ray Crystallography : Resolve ambiguities in substituent orientation ().

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings to identify robust parameters ().

- Flow Chemistry : Improve heat/mass transfer for exothermic nitration steps ().

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation ().

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure inhibition of kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ assays.

- Cellular Studies : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays ().

- Metabolite Profiling : Use LC-MS to identify active metabolites in hepatocyte models ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.